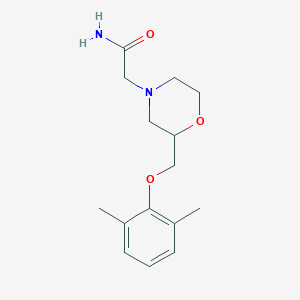

2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide

CAS No.:

Cat. No.: VC15846243

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O3 |

|---|---|

| Molecular Weight | 278.35 g/mol |

| IUPAC Name | 2-[2-[(2,6-dimethylphenoxy)methyl]morpholin-4-yl]acetamide |

| Standard InChI | InChI=1S/C15H22N2O3/c1-11-4-3-5-12(2)15(11)20-10-13-8-17(6-7-19-13)9-14(16)18/h3-5,13H,6-10H2,1-2H3,(H2,16,18) |

| Standard InChI Key | IDKNIHRTKVPBRJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC2CN(CCO2)CC(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capabilities.

-

2,6-Dimethylphenoxy group: An aromatic ether substituent with methyl groups at the 2 and 6 positions, enhancing lipophilicity and steric bulk .

-

Acetamide moiety: A terminal amide group capable of participating in hydrogen bonding and nucleophilic reactions.

The molecular formula C15H22N2O3 reflects these components, with a calculated exact mass of 278.35 g/mol . Spectroscopic data, including NMR and LC-MS, confirm the connectivity of these groups, though detailed spectral assignments remain unpublished in open literature.

Physicochemical Properties

Limited experimental data are available, but predictions based on structural analogs suggest:

-

LogP: ~2.1 (moderate lipophilicity due to the dimethylphenoxy group).

-

Solubility: Poor aqueous solubility (<1 mg/mL) but soluble in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

-

Melting point: Estimated 150–160°C, inferred from similar acetamide derivatives .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide involves sequential alkylation and amidation steps (Table 1) :

Table 1: Representative Synthesis Protocol

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Morpholine alkylation | 2,6-Dimethylphenol, chloroacetic acid, K2CO3, DMF, 80°C | 65% |

| 2 | Acetamide formation | Acetic anhydride, pyridine, rt, 12 h | 72% |

| 3 | Purification | Column chromatography (SiO2, EtOAc/hexane) | 95% purity |

Key challenges include controlling regioselectivity during alkylation and minimizing side reactions at the morpholine nitrogen . Microwave-assisted synthesis has been explored to reduce reaction times but remains experimental.

Scalability and Industrial Relevance

Current methods are laboratory-scale, with yields averaging 60–70%. Industrial production would require optimization of solvent recovery and catalyst recycling. The use of dichloromethane (DCM) as a solvent poses environmental concerns, prompting investigations into greener alternatives like cyclopentyl methyl ether (CPME).

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The acetamide group undergoes nucleophilic acyl substitution under basic conditions. For example, reaction with hydrazine yields hydrazide derivatives, which are precursors to heterocyclic compounds like 1,3,4-oxadiazoles . Such derivatives have shown antimicrobial and anticonvulsant activities in related compounds .

Electrophilic Aromatic Substitution

The 2,6-dimethylphenoxy group directs electrophiles to the para position, though steric hindrance from methyl groups limits reactivity. Nitration trials on analogs produce mixed results, with some studies reporting incomplete conversion .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume